Technical Guide: Suc-Ala-Glu-Pro-Phe-pNA TFA
Technical Guide: Suc-Ala-Glu-Pro-Phe-pNA TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suc-Ala-Glu-Pro-Phe-pNA TFA is a synthetic chromogenic peptide substrate designed for the sensitive and specific assay of the peptidyl-prolyl cis-trans isomerase Pin1.[1][2][3][4] Pin1 is a critical enzyme in cellular signaling, regulating the conformation of proteins at phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs. Its dysregulation is implicated in various diseases, most notably cancer, making it a key target for therapeutic intervention. This guide provides a comprehensive overview of Suc-Ala-Glu-Pro-Phe-pNA TFA, its mechanism of action, experimental protocols for its use, and its application in studying Pin1 signaling.
Core Concepts
Chemical Identity and Properties
Suc-Ala-Glu-Pro-Phe-pNA TFA is the trifluoroacetate salt of the succinylated pentapeptide Ala-Glu-Pro-Phe, which is C-terminally linked to a p-nitroaniline (pNA) chromophore. The succinyl group at the N-terminus enhances solubility. The TFA salt form can influence the physical properties of the peptide, such as solubility, but does not alter its biological activity.[2]
Table 1: Physical and Chemical Properties
| Property | Value |
| Full Name | Succinyl-Alanine-Glutamic acid-Proline-Phenylalanine-p-nitroanilide Trifluoroacetate |
| Abbreviation | Suc-AEPF-pNA TFA |
| Molecular Formula | C34H42N6O11 · xCF3COOH |
| Appearance | White to off-white solid |
| Storage | Store lyophilized powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year.[2] |
| Solubility | Soluble in DMSO. |
Mechanism of Action: The Chymotrypsin-Coupled Assay
The measurement of Pin1 isomerase activity using Suc-Ala-Glu-Pro-Phe-pNA relies on a coupled enzymatic reaction with chymotrypsin. The underlying principle is the stereospecificity of chymotrypsin for the trans isomer of the Pro-Phe peptide bond.
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Pin1 Isomerization: In solution, the Ala-Glu-Pro-Phe-pNA substrate exists in both cis and trans conformations at the Glu-Pro bond. Pin1 catalyzes the conversion of the cis isomer to the trans isomer.
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Chymotrypsin Cleavage: Chymotrypsin specifically cleaves the peptide bond C-terminal to the phenylalanine residue only when the preceding Glu-Pro bond is in the trans conformation.
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Chromogenic Detection: Cleavage of the substrate by chymotrypsin releases p-nitroaniline (pNA), a yellow chromophore. The rate of pNA release is directly proportional to the rate of Pin1-catalyzed isomerization and can be monitored spectrophotometrically by measuring the increase in absorbance at 405 nm.
Quantitative Data
Table 2: Representative Kinetic Data for Pin1 with a Peptide Substrate
| Substrate | kcat/Km (nM⁻¹s⁻¹) | Enzyme | Assay Conditions | Reference |
| Ac–Phe–Phe–pSer–Pro–Arg–pNA | 0.00322 ± 0.00025 | Pin1 | Trypsin-coupled assay | [5] |
| Ac–Phe–Phe–pSer-d₃–Pro–Arg–pNA | 0.00271 ± 0.00034 | Pin1 | Trypsin-coupled assay | [5] |
| Ac–Phe–Phe–pSer–Pro-d₇–Arg–pNA | 0.00376 ± 0.00021 | Pin1 | Trypsin-coupled assay | [5] |
Note: The data presented is for a different peptide substrate and is intended to be illustrative of the types of kinetic parameters that can be determined for Pin1.
Experimental Protocols
Pin1 Isomerase Activity Assay using Suc-Ala-Glu-Pro-Phe-pNA TFA
This protocol is adapted from established methods for measuring Pin1 activity using a chymotrypsin-coupled assay.
Materials:
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Suc-Ala-Glu-Pro-Phe-pNA TFA substrate
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Recombinant human Pin1
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α-Chymotrypsin
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Assay Buffer: 35 mM HEPES, pH 7.8, 0.2 mM DTT, 0.1 mg/mL BSA
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Substrate Stock Solution: Dissolve Suc-Ala-Glu-Pro-Phe-pNA TFA in DMSO.
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96-well microplate
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Spectrophotometer capable of reading absorbance at 405 nm
Procedure:
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Prepare Reagents:
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Prepare the Assay Buffer and store on ice.
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Prepare a stock solution of Suc-Ala-Glu-Pro-Phe-pNA TFA in DMSO.
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Prepare a working solution of α-chymotrypsin in 1 mM HCl.
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Prepare a working solution of Pin1 in Assay Buffer.
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Assay Setup:
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To each well of a 96-well plate, add the desired concentration of Pin1 enzyme or inhibitor compound.
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For the control (no Pin1) wells, add an equal volume of Assay Buffer.
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Pre-incubate the plate at the desired temperature (e.g., 25°C) for a specified time if screening for inhibitors.
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Initiate the Reaction:
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To each well, add the α-chymotrypsin solution to a final concentration of approximately 6 mg/mL.
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Immediately add the Suc-Ala-Glu-Pro-Phe-pNA TFA substrate to a final concentration of approximately 50 µM to start the reaction.
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Data Acquisition:
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Immediately begin monitoring the increase in absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes) using a microplate reader.
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Data Analysis:
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Calculate the initial rate of the reaction (V₀) from the linear portion of the absorbance vs. time plot.
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The rate of pNA production can be calculated using the Beer-Lambert law (ε for pNA at 405 nm is approximately 10,600 M⁻¹cm⁻¹).
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For inhibitor studies, plot the reaction rate as a function of inhibitor concentration to determine the IC₅₀ value.
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Caption: Workflow for Pin1 Isomerase Activity Assay.
Pin1 Signaling Pathway
Pin1 plays a pivotal role in various signaling pathways that are often hijacked in cancer, promoting cell proliferation, survival, and metastasis. Pin1's mechanism of action involves the isomerization of phosphorylated substrates, which can lead to their activation or stabilization.
Key pathways influenced by Pin1 include:
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Cell Cycle Progression: Pin1 regulates the activity of key cell cycle proteins such as Cyclin D1, pRb, and E2F, promoting entry into and progression through the cell cycle.
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Wnt/β-catenin Pathway: Pin1 can stabilize β-catenin, a key transcriptional co-activator in the Wnt pathway, leading to the expression of genes involved in cell proliferation.
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NF-κB Signaling: Pin1 can enhance the activity of the NF-κB transcription factor, which promotes inflammation and cell survival.
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Receptor Tyrosine Kinase (RTK) Signaling: Pin1 can modulate the signaling output from RTKs like EGFR by affecting the stability and activity of downstream effectors.
Caption: Overview of the Pin1 Signaling Pathway in Cancer.
Conclusion
Suc-Ala-Glu-Pro-Phe-pNA TFA is a valuable tool for researchers studying the enzymatic activity of Pin1. Its use in a robust and sensitive chymotrypsin-coupled assay allows for the high-throughput screening of Pin1 inhibitors and the detailed characterization of its enzymatic kinetics. Understanding the role of Pin1 in cellular signaling is paramount for the development of novel therapeutics targeting cancer and other diseases where Pin1 activity is dysregulated. This guide provides the foundational knowledge and protocols to effectively utilize this important research tool.
